“7-chloro-1H-benzo[d]imidazole” is a chemical compound with the molecular formula C7H5ClN2 . It is a derivative of benzimidazole, a type of organic compound consisting of a benzene ring fused to an imidazole ring .
The molecular structure of “7-chloro-1H-benzo[d]imidazole” consists of a benzene ring fused to an imidazole ring, with a chlorine atom attached to the 7th carbon in the ring . The exact 3D conformer and other structural details would require further analysis using spectroscopic techniques .
The physical and chemical properties of “7-chloro-1H-benzo[d]imidazole” include a molecular weight of 152.58 g/mol, a topological polar surface area of 28.7 Ų, and a complexity of 129 . It has one hydrogen bond donor and one hydrogen bond acceptor .
7-chloro-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family, characterized by its fused benzene and imidazole rings. This compound is notable for its diverse biological activities, making it a significant subject of study in medicinal chemistry and organic synthesis. Benzimidazoles are known for their potential therapeutic applications, including antimicrobial and anticancer properties, and 7-chloro-1H-benzo[d]imidazole is no exception. Its chemical structure allows it to interact with various biological targets, which is critical for its applications in drug development and other scientific research areas .
7-chloro-1H-benzo[d]imidazole can be sourced from chemical suppliers and is classified as a benzimidazole derivative. Its chemical formula is with a molecular weight of 154.58 g/mol. The compound's identification number in chemical databases is 16931-35-4. It falls under the broader category of heterocyclic compounds, which are compounds containing rings made up of at least one atom that is not carbon.
The synthesis of 7-chloro-1H-benzo[d]imidazole typically involves several methods, with cyclization reactions being the most common approach. One notable method includes the reaction of 4-chloro-1,2-phenylenediamine with formic acid under reflux conditions. This reaction generates an intermediate that undergoes cyclization to form the benzimidazole structure .
In industrial settings, the production often employs continuous flow reactors to enhance yield and purity. The choice of solvents and catalysts is crucial in optimizing these reactions to minimize by-products and maximize efficiency. For example, polar aprotic solvents like dimethylformamide are commonly used in substitution reactions involving this compound .
The molecular structure of 7-chloro-1H-benzo[d]imidazole features a chlorine atom at the 7-position of the benzimidazole ring. The imidazole moiety contributes to its reactivity and interaction with biological systems.
Key structural data include:
7-chloro-1H-benzo[d]imidazole can participate in various chemical reactions:
For substitution reactions, reagents like sodium hydride are often used in polar aprotic solvents. Oxidation may involve agents such as hydrogen peroxide, while reduction typically uses sodium borohydride or lithium aluminum hydride .
The mechanism of action for 7-chloro-1H-benzo[d]imidazole primarily involves its interaction with biological targets, which may include enzymes or receptors involved in cell proliferation and apoptosis.
Research indicates that this compound may induce cell cycle arrest or apoptosis in cancer cells, suggesting potential anticancer activity . Its solubility in water enhances its bioavailability, making it a suitable candidate for pharmaceutical applications.
The compound exhibits amphoteric behavior due to the presence of nitrogen atoms in the imidazole ring, allowing it to act as both an acid and a base. This property influences its reactivity towards electrophiles and nucleophiles .
7-chloro-1H-benzo[d]imidazole has numerous applications across various fields:
This compound represents a valuable tool in both academic research and industrial applications, highlighting its significance within the realm of organic chemistry and pharmacology.
The compound designated by CAS registry number 16931-35-4 is systematically named as 7-chloro-1H-benzo[d]imidazole according to IUPAC conventions [1]. This nomenclature specifies:
Table 1: Nomenclature and Molecular Identity of 7-Chloro-1H-benzo[d]imidazole
Property | Value |
---|---|
Systematic IUPAC Name | 7-Chloro-1H-benzo[d]imidazole |
Alternative Names | 4-Chloro-1H-benzimidazole; 7-Chloro-1H-1,3-benzodiazole |
CAS Registry Number | 16931-35-4 |
Molecular Formula | C₇H₅ClN₂ |
Exact Mass | 152.0044 Da |
SMILES Notation | ClC1=C2C(=NC=N2)C=CC=C1 |
Synonymous nomenclature (e.g., 4-chloro-1H-benzimidazole) arises from the historical numbering of benzimidazole, where the benzene ring carbon adjacent to the imidazole NH is labeled position 4. Modern IUPAC prioritizes the fusion-site numbering, making 7-chloro the authoritative descriptor [1] [3]. The molecular formula C₇H₅ClN₂ and mass 152.58 g/mol are consistent across PubChem and commercial chemical databases [3] [9].
While direct X-ray crystallographic data for unsubstituted 7-chloro-1H-benzo[d]imidazole is limited in the provided sources, structural insights can be inferred from closely related analogs. Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate—a derivative containing the 7-substituted benzimidazole core—crystallizes in the monoclinic space group P2₁/n with unit cell parameters a = 9.3758(7) Å, b = 4.7862(3) Å, c = 32.764(2) Å, and β = 96.340(3)° [2] [4]. Key features include:
Table 2: Key Structural Parameters from Crystallography and DFT Studies
Parameter | X-ray Crystallography | DFT Calculation (B3LYP/def2-TZVPP) |
---|---|---|
Dihedral Angle (Benzimidazole-Pyrimidine) | 84.11(3)° | Comparable to minor disorder component |
Intramolecular Contact | N/A | C–H⋯O = 2.13 Å |
Packing Density | 73.8% (PLATON calculation) | N/A |
Density functional theory (DFT) optimizations using the B3LYP functional and def2-TZVPP basis set reveal that the lowest-energy conformation of such derivatives aligns with the minor disordered component in the crystal [4]. Critical findings include:
The unsubstituted 1H-benzimidazole core exhibits rapid prototropic tautomerism, where the proton migrates between the two ring nitrogen atoms (N1 and N3). For 7-chloro-1H-benzo[d]imidazole, this equilibrium is quantified by the tautomeric ratio:
log([1H-N1] / [3H-N3]) = 4 × σₘ
where σₘ is the meta-substituent constant . The chloro group (σₘ = 0.37) favors the N1-protonated tautomer due to:
Table 3: Influence of Substituents on Benzimidazole Tautomerism
Substituent | σₘ Value | log([1H]/[3H]) | Preferred Tautomer |
---|---|---|---|
–H | 0.00 | 0.00 | Equal |
–Cl (7-position) | 0.37 | ~1.48 | 1H-N1 |
–NO₂ (4-position) | 0.71 | ~2.84 | 1H-N1 (dominant) |
The protonation behavior further modulates reactivity:
Computational studies using PM3 semiempirical methods in aqueous phases predict a 15.21 kJ/mol energy difference favoring the N1-protonated tautomer for 4(5)-chloro derivatives . This aligns with spectroscopic observations where chloro substituents suppress observable tautomerization in NMR timescales.
CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.: 88411-77-2
CAS No.: 582-59-2
CAS No.: 203000-17-3